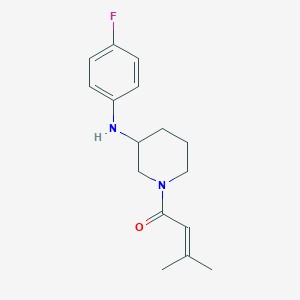
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide, also known as MPDC, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain perception, appetite, and mood. MPDC has been shown to interact with this system in a unique way, making it a promising candidate for further study.
Mécanisme D'action
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide is thought to work by inhibiting the breakdown of endocannabinoids, allowing them to accumulate in the body and exert their effects for a longer period of time. This is achieved through the inhibition of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound allows endocannabinoids to accumulate and activate cannabinoid receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), a reduction in pain sensitivity, and an improvement in mood. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for conditions such as multiple sclerosis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide in lab experiments is its specificity for FAAH inhibition, which allows for more targeted effects on the endocannabinoid system. However, one limitation is the potential for off-target effects, as this compound may interact with other enzymes or receptors in the body. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and neuropathic pain. Another area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with other enzymes and receptors in the body.
Méthodes De Synthèse
The synthesis of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide involves several steps, beginning with the reaction between 4-methoxybiphenyl and propylamine to form N-(4-methoxybiphenyl)-N-propylamine. This intermediate is then reacted with 1,2-pyrrolidinedicarboxylic acid anhydride to yield this compound. The reaction is typically carried out in a solvent such as methanol or ethanol, and the final product is purified by recrystallization.
Applications De Recherche Scientifique
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide has been the subject of several scientific studies, with a focus on its potential as a modulator of the endocannabinoid system. One study found that this compound was able to increase levels of anandamide, an endocannabinoid that plays a role in pain perception and mood regulation, in the brains of rats. Another study found that this compound was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain reliever.
Propriétés
IUPAC Name |
2-N-[2-(4-methoxyphenyl)phenyl]-1-N-propylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-14-23-22(27)25-15-6-9-20(25)21(26)24-19-8-5-4-7-18(19)16-10-12-17(28-2)13-11-16/h4-5,7-8,10-13,20H,3,6,9,14-15H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFTRFHHMRQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-difluorobenzyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6117593.png)
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![1-(4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B6117637.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)


